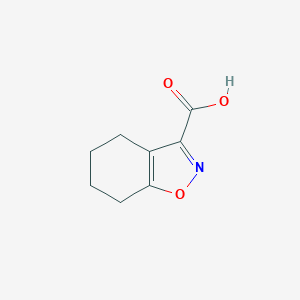

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQSWWAHWCDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356217 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-77-9 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, alongside a discussion of its known biological activities and a representative signaling pathway for the broader class of benzoxazole derivatives.

Core Physicochemical Data

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [2] |

| Canonical SMILES | C1CCC2=C(C1)C(=NO2)C(=O)O |

| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N |

| PubChem CID | 820561[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 167.05824311 g/mol | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 224 | PubChem |

Biological Activity

Limited screening data is available for this compound. The compound has been evaluated for its inhibitory activity against two enzymes:

Table 3: Biological Screening Data

| Target | Concentration | Result |

| Cyclooxygenase-2 (COX-2) | - | No inhibition observed[3] |

| D-amino acid oxidase (DAO) | 10 µM | <1% inhibition rate[3] |

This preliminary data suggests that the compound is not a potent inhibitor of either COX-2 or DAO under the tested conditions. The broader class of benzoxazole derivatives, however, has been shown to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Representative Signaling Pathway: VEGFR-2

As some benzoxazole derivatives have been identified as VEGFR-2 inhibitors, the following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, and its inhibition is a key mechanism for several anti-cancer therapies.[4][5][6][7] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a cascade of downstream signaling events.[4][6][7] This includes the activation of pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10][11] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][10]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[11][12]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of undissolved solids. The supernatant is then carefully removed and clarified by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9][10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Standard Curve: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15][16][17] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds, to a known concentration (e.g., 1-10 mM).[13][14] The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[13][14]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13][14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using an automated burette.[13][14]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the compound has been neutralized. Specialized software is often used to analyze the titration data and calculate the pKa value(s).

-

Replicates: The titration is typically performed in triplicate to ensure the reproducibility of the results.[13]

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and straightforward technique for its determination.[18][19][20]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[18][19]

-

Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[19]

-

Heating: The sample is heated at a controlled rate.[18][19] An initial rapid heating can be used to determine an approximate melting range.[18] For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[18][19]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[18]

-

Reporting: The melting point is reported as a range between the onset and completion temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Replicates: The determination should be repeated at least once with a fresh sample to ensure accuracy.[18]

References

- 1. This compound | C8H9NO3 | CID 820561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. thinksrs.com [thinksrs.com]

Analysis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid: A Guide to Its Spectroscopic and Synthetic Aspects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide synthesizes general principles and data from closely related analogs to provide a predictive framework for its analysis.

Chemical Structure and Properties

This compound belongs to the class of fused heterocyclic compounds, incorporating a tetrahydrobenzene ring fused to an isoxazole ring, with a carboxylic acid substituent at the 3-position. The structure and atom numbering are crucial for the correct assignment of NMR signals.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Diagram of the molecular structure and atom numbering of this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrobenzene ring and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. This signal is often concentration-dependent and may exchange with D₂O.

-

Aliphatic Protons (-CH₂-): The four methylene groups of the tetrahydrobenzene ring (at positions 4, 5, 6, and 7) will likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The protons at C4 and C7, being adjacent to the fused ring system, may be shifted further downfield compared to those at C5 and C6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm.

-

Isoxazole Ring Carbons: The quaternary carbon (C3) and the bridgehead carbon (C3a and C7a) of the isoxazole ring are expected in the range of 110-160 ppm.

-

Aliphatic Carbons (-CH₂-): The four methylene carbons of the tetrahydrobenzene ring will appear in the upfield region, typically between 20 and 40 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | br s |

| H-4, H-7 | 2.5 - 3.0 | m |

| H-5, H-6 | 1.5 - 2.0 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 185 |

| C-3 | 155 - 165 |

| C-3a, C-7a | 110 - 150 |

| C-4, C-7 | 25 - 35 |

| C-5, C-6 | 20 - 30 |

Note: These are predicted values and may differ from experimental results.

Experimental Protocols

Detailed experimental protocols for the synthesis and NMR analysis of this specific molecule are not available in the searched literature. However, a general workflow for the synthesis and NMR analysis of related heterocyclic carboxylic acids can be outlined.

A. General Synthetic Approach

The synthesis of this compound would likely involve the cyclization of a suitable precursor. A plausible route could be the reaction of a β-keto ester derived from cyclohexanone with hydroxylamine, followed by further chemical modifications.

Diagram of a general synthetic workflow.

Caption: A generalized synthetic workflow for the target molecule.

B. NMR Sample Preparation and Analysis

A standard protocol for NMR analysis would be followed:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software to obtain the frequency domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integrals of the signals are determined to elucidate the structure of the molecule.

Diagram of the standard NMR analysis workflow.

Caption: A standard workflow for NMR analysis.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H and ¹³C NMR analysis based on established principles and data from analogous compounds. The outlined general synthetic and analytical protocols offer a starting point for researchers and professionals in the field of drug development to synthesize and characterize this and related molecules. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

The Architectural Elucidation of Tetrahydrobenzoxazole Carboxylic Acid Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid scaffold and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their rigid, fused-ring structure provides a unique three-dimensional framework for the design of novel therapeutic agents. Understanding the precise solid-state conformation and intermolecular interactions of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the crystallographic studies on derivatives of this core, detailing experimental methodologies and summarizing key structural data.

While a definitive crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related benzoxazole and isoxazole derivatives provides critical insights into the structural characteristics of this chemical class.

Experimental Protocols: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following sections outline the typical experimental workflow employed for the structural analysis of benzoxazole derivatives.

Synthesis and Crystallization

The synthesis of benzoxazole derivatives often involves the condensation of a suitable precursor with an appropriate reagent. For instance, methyl 1,3-benzoxazole-2-carboxylate can be synthesized from 5-aminophenol and methyl oxalyl chloride in the presence of triethylamine in anhydrous tetrahydrofuran.[1] Another common method is the Knovenegel reaction, which was used to prepare (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile from 6-methyl-2-benzoxazoleacetonitrile and benzaldehyde.[2]

The critical step for X-ray crystallographic analysis is the growth of high-quality single crystals. A common and effective method for small organic molecules is slow evaporation of a saturated solution of the compound.[1] The choice of solvent is crucial; for example, a dichloromethane solution was used to grow crystals of methyl 1,3-benzoxazole-2-carboxylate.[1] Recrystallization from a suitable solvent, such as absolute ethanol, is also a widely used technique.[2]

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a diffractometer, and X-ray data is collected.[2][3][4] Modern diffractometers, such as the Bruker D8-Venture or APEX-II area-detector diffractometers, are commonly used for this purpose, typically with graphite-monochromatized Mo Kα radiation.[1][2]

The collected diffraction data consists of a series of reflections, which are then processed. This includes cell refinement and data reduction using software packages like DENZO-SCALEPACK or CrysAlisPro.[3] An absorption correction is often applied to account for the absorption of X-rays by the crystal.[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software such as SHELXL is commonly used for structure refinement.[4] During refinement, anisotropic temperature factors are typically applied to all non-hydrogen atoms.[2] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[1] The final refined structure is validated, and the crystallographic data is deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data Summary

The following tables summarize the crystallographic data for representative benzoxazole derivatives, providing a basis for comparison and understanding of the structural parameters within this class of compounds.

| Compound | Methyl 1,3-benzoxazole-2-carboxylate [1] | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile [2] |

| Chemical Formula | C₉H₇NO₃ | C₁₇H₁₂N₂O |

| Molecular Weight | 177.16 | 260.29 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 6.8165 (3) | 11.0508 (8) |

| b (Å) | 4.4676 (2) | 12.0159 (10) |

| c (Å) | 13.2879 (6) | 10.0074 (9) |

| β (°) | 95.1319 (16) | 94.761 (5) |

| V (ų) | 403.04 (3) | 1324.25 (19) |

| Z | 2 | 4 |

| Radiation Type | Mo Kα | Mo Kα |

| Temperature (K) | 193 | Not specified |

| Final R indices [I > 2σ(I)] | R₁ = Not specified, wR₂ = Not specified | R₁ = 0.052, wR₂ = 0.142 |

Structural Insights and Intermolecular Interactions

The crystal structures of benzoxazole derivatives reveal key insights into their molecular geometry and packing. For example, the molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar.[1] In the crystal, these molecules can form flattened herringbone arrangements.[1][5]

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. These can include π–π stacking interactions, C—H⋯N and C—H⋯O hydrogen bonds, and C–O⋯π interactions.[1][5] In the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the molecules are organized into parallel organic layers.[2] The nature and strength of these intermolecular forces are critical for understanding the physicochemical properties of the solid state, such as solubility and melting point, which are important considerations in drug development.

Logical Workflow and Signaling Pathway Visualization

To aid in the understanding of the processes involved in crystal structure determination and the potential biological context of these molecules, the following diagrams are provided.

Caption: A generalized workflow for single-crystal X-ray crystallography.

While specific signaling pathways for this compound derivatives are not extensively documented, benzoxazole-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][6] For instance, some derivatives are explored as urease inhibitors.[7] A hypothetical signaling pathway involving enzyme inhibition is depicted below.

Caption: A diagram illustrating a potential mechanism of action via enzyme inhibition.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. Although the crystal structure of the parent acid is not yet reported, the detailed experimental protocols and structural data from related benzoxazole compounds offer a robust framework for future research. This knowledge is essential for the scientific community, particularly for those involved in the design and development of new therapeutic agents based on this promising heterocyclic scaffold. The continued exploration of the crystal structures of novel derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Tetrahydrobenzoxazole Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a saturated bicyclic system, it offers a three-dimensional architecture that is of increasing interest in the design of novel therapeutic agents. Understanding the conformational landscape, electronic properties, and reactivity of this core structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular properties that govern biological activity.[1] These computational methods provide profound insights into molecular geometry, electronic structure, and spectroscopic characteristics, thereby guiding the synthesis and optimization of new chemical entities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to tetrahydrobenzoxazole structures, details relevant experimental protocols, and visualizes the associated workflows and potential biological signaling pathways.

Computational Methodologies and Protocols

The cornerstone of modern computational studies on heterocyclic compounds like tetrahydrobenzoxazole is Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost.[1]

Typical Computational Protocol:

A standard protocol for the quantum chemical analysis of a tetrahydrobenzoxazole derivative involves several key steps:

-

Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) for higher accuracy.[1][2] The optimization process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hybridization.

-

-

Spectroscopic Predictions: Theoretical calculations can predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, which are invaluable for structure elucidation and comparison with experimental data.

The logical workflow for these computational analyses is depicted below.

Data Presentation: Calculated Molecular Properties

The quantitative data generated from quantum chemical calculations are best presented in a tabular format for clear comparison. The following tables provide hypothetical yet representative data for a model tetrahydrobenzoxazole structure, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters for 4,5,6,7-Tetrahydrobenzo[d]oxazol-2-amine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-C2 (Å) | 1.375 |

| C2-N3 (Å) | 1.315 | |

| N3-C7a (Å) | 1.390 | |

| C7a-O1 (Å) | 1.380 | |

| C2-N(amine) (Å) | 1.360 | |

| Bond Angle | O1-C2-N3 (°) | 115.0 |

| C2-N3-C7a (°) | 105.0 | |

| N3-C7a-O1 (°) | 110.0 | |

| Dihedral Angle | C4-C3a-C7a-N3 (°) | 179.5 |

Table 2: Key Electronic and Thermodynamic Properties

| Property | Value | Unit |

| Energy of HOMO | -6.25 | eV |

| Energy of LUMO | 1.50 | eV |

| HOMO-LUMO Gap (ΔE) | 7.75 | eV |

| Dipole Moment | 2.85 | Debye |

| Total Energy | -478.9 | Hartrees |

| Zero-point vibrational energy | 125.6 | kcal/mol |

Experimental Protocols

While a specific protocol for 4,5,6,7-tetrahydrobenzo[d]oxazole synthesis is not widely documented, a reliable synthesis for the analogous 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has been reported and can be adapted.[2] The Hantzsch thiazole synthesis provides a foundational method for this transformation.

Generalized Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzoxazole:

This proposed synthesis adapts the known procedure for the corresponding thiazole.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxycyclohexanone (1 equivalent), cyanamide (1.2 equivalents), and a suitable solvent such as ethanol or isopropanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzoxazole.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared Spectroscopy (IR): To identify key functional groups.

Potential Signaling Pathway Involvement

While the direct biological targets of tetrahydrobenzoxazole derivatives are still under extensive investigation, the structurally similar tetrahydrobenzo[d]thiazole scaffold has been explored for its interaction with dopamine receptors.[3] Specifically, derivatives have been shown to act as agonists at D2 and D3 dopamine receptors.[3] Dopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[3]

This suggests a plausible mechanism of action for tetrahydrobenzoxazole derivatives could involve the modulation of dopaminergic signaling. A potential signaling pathway is illustrated below.

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for understanding the structure and reactivity of tetrahydrobenzoxazole derivatives. By combining DFT-based computational protocols with targeted synthesis and biological evaluation, researchers can accelerate the discovery and optimization of novel therapeutic agents based on this promising scaffold. The integration of computational data, detailed experimental procedures, and the exploration of potential biological mechanisms, such as the modulation of dopamine receptor signaling, will be crucial for advancing the development of tetrahydrobenzoxazole-based drugs.

References

Theoretical Stability of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for evaluating the stability of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from studies on structurally related isoxazoline and benzoxazole derivatives to provide a predictive framework for its stability profile.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a tetrahydrobenzene ring fused to an isoxazoline ring, with a carboxylic acid substituent at the 3-position. The isoxazoline ring is a key structural motif in a variety of biologically active compounds, including several commercial pesticides.[1][2] The stability of this molecule is primarily influenced by the integrity of the isoxazoline ring and the reactivity of the carboxylic acid group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| pKa (Carboxylic Acid) | ~4-5 | Estimated based on similar carboxylic acids. |

| LogP | ~1.5 - 2.5 | Estimated based on structure. |

| Water Solubility | Low | The presence of the bicyclic ring system suggests low aqueous solubility. |

Theoretical Stability Analysis: Computational Approaches

Density Functional Theory (DFT) is a powerful computational tool for predicting the stability and reactivity of molecules.[3][4][5] For this compound, DFT calculations can provide insights into its electronic structure, bond energies, and potential degradation pathways.

Computational Methodology

A common approach for studying such molecules involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31+G(d,p).[3] Solvent effects can be modeled using a polarizable continuum model (PCM).[3]

Key Computational Parameters for Stability Assessment:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity and potentially lower stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to evaluate the strength of specific bonds within the molecule, such as the N-O bond in the isoxazoline ring, which is a potential site of degradation.[3]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and can identify regions susceptible to nucleophilic or electrophilic attack.

-

Calculation of Reactivity Descriptors: Global and local reactivity descriptors, including electronegativity, chemical potential, hardness, softness, and electrophilicity, can be calculated to predict the molecule's reactivity.[3]

Predicted Areas of Instability

Based on studies of similar isoxazoline compounds, the N-O bond in the isoxazoline ring is a likely point of weakness.[6][7] Cleavage of this bond can be initiated by thermal or photochemical stress.[6][7] The carboxylic acid group can also undergo decarboxylation under certain conditions, particularly at elevated temperatures.[8]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[9] These studies involve subjecting the compound to a variety of stress conditions.

Experimental Protocol for Forced Degradation

The following protocol outlines a general procedure for conducting a forced degradation study on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[9]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a controlled temperature.[9]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[9]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.[9]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Conditions | Potential Degradation Pathway | Likely Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the isoxazoline ring | Ring-opened products |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the isoxazoline ring, potential decarboxylation | Ring-opened products, decarboxylated molecule |

| Oxidation | 3% H₂O₂, RT | Oxidation of the tetrahydrobenzene ring or isoxazoline ring | Hydroxylated or ring-opened products |

| Thermal | 80°C, solid state | Decarboxylation, cleavage of the N-O bond | Decarboxylated molecule, nitrile-containing compounds[7] |

| Photochemical | UV/Vis light | Cleavage of the N-O bond | Ring-opened products, rearranged isomers[6] |

Visualizations

The following diagrams illustrate key concepts related to the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: A typical workflow for computational stability analysis.

Caption: Postulated degradation pathways for the target molecule.

Conclusion

References

- 1. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazoline: An Emerging Scaffold in Pesticide Discovery. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility and pKa Determination

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic agent is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant (pKa). These parameters govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive overview of the methodologies for determining the solubility and pKa of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. While specific experimental values for this compound are not available in published literature, this document outlines the standardized, industry-accepted protocols for their empirical determination. Furthermore, it illustrates the logical framework connecting these properties to key drug development milestones.

The Critical Role of Solubility and pKa in Drug Discovery

The ionization state of a drug, dictated by its pKa relative to the pH of its environment, is a primary determinant of its solubility and permeability.[2][3]

-

Solubility: Aqueous solubility is a prerequisite for a drug to be absorbed from its dosage form into the systemic circulation. Low solubility can lead to poor bioavailability, necessitating higher doses or more complex formulations, which can increase development costs and the risk of adverse effects.[3][5][6] The ionized form of a compound is generally more water-soluble than its neutral form.[3]

-

pKa and Absorption: The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[2] According to the pH-partition hypothesis, drugs are primarily absorbed in their non-ionized, more lipophilic state, which allows them to diffuse across biological membranes like the gastrointestinal tract.[3] Therefore, understanding the pKa of this compound is essential to predict its absorption behavior in the varying pH environments of the stomach (pH 1.5-3.5) and intestine (pH 6.0-7.5).

These two parameters are intrinsically linked and are foundational for building predictive models for a drug's pharmacokinetic profile and for guiding its formulation strategy.[1][4]

Physicochemical Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for the aqueous solubility or pKa of this compound. The compound is listed by several chemical suppliers, and its basic properties are known (Molecular Formula: C₈H₉NO₃; Molecular Weight: 167.16 g/mol ).[7][8]

The following sections provide the detailed experimental protocols necessary for researchers to determine these crucial parameters in the laboratory.

Data Presentation Framework

Once determined, the experimental data should be organized for clarity and comparative analysis.

Table 1: Thermodynamic Solubility of this compound

| Parameter | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

|---|---|---|---|---|---|

| Thermodynamic Solubility | pH 5.0 Buffer | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic Solubility | pH 7.4 Buffer (PBS) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic Solubility | Simulated Gastric Fluid | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic Solubility | Simulated Intestinal Fluid | 37 | Data to be determined | Data to be determined | Shake-Flask |

Table 2: pKa of this compound

| Parameter | Method | Temperature (°C) | Ionic Strength (M) | pKa |

|---|---|---|---|---|

| Acid Dissociation Constant | Potentiometric Titration | 25 | 0.15 | Data to be determined |

| Acid Dissociation Constant | UV-Vis Spectrophotometry | 25 | 0.1 | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the aqueous solubility and pKa of this compound.

Aqueous Solubility Determination: Shake-Flask Method

The Shake-Flask method is the gold-standard for determining thermodynamic solubility.[9] It measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Other aqueous buffers as required (e.g., pH 5.0)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount sufficient to ensure solid remains after equilibration is crucial.[9]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[10]

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[9]

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base).

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel to maintain constant temperature

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[13] Add KCl to maintain a constant ionic strength, typically 0.15 M.[11]

-

System Setup: Place the solution in the titration vessel and begin stirring. Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[11][13] Immerse the calibrated pH electrode in the solution.

-

Titration: For the carboxylic acid, titrate the solution with the standardized NaOH solution. Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[11]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point on the titration curve, which can be more accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[13]

pKa Determination: UV-Visible Spectrophotometry

This method is suitable for compounds containing a chromophore near the ionizable center, where the UV-Vis absorbance spectrum changes as a function of pH.[14][15] It requires less sample material than potentiometry.[14]

Materials:

-

This compound

-

UV-Vis spectrophotometer (a 96-well plate reader is ideal for higher throughput)[14][16]

-

A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.[14]

-

Quartz cuvettes or UV-transparent 96-well plates

-

Calibrated pH meter

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol.[14]

-

Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the stock solution to each of the different pH buffers.[14] The final concentration should be identical across all samples, and the percentage of organic co-solvent should be low (e.g., ≤2% v/v) to minimize its effect on the pKa.[16]

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230–500 nm) for each sample at each pH.[14]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between the ionized and non-ionized forms is maximal) against the pH of the buffers. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[15][17]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the central role of solubility and pKa in drug development.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Relationship of pKa and Solubility to Drug Development Properties.

References

- 1. industrialpharmacist.com [industrialpharmacist.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. This compound | C8H9NO3 | CID 820561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tautomerism in Tetrahydrobenzoxazole Systems

Introduction: The Dynamic Nature of Tetrahydrobenzoxazoles

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] Tautomers differ in the position of a proton and a double bond, and their relative stability can be influenced by various factors, including solvent, temperature, and pH.[3][4][5] This dynamic equilibrium can significantly affect a molecule's physicochemical properties, such as its lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn govern its biological activity, metabolic stability, and toxicity.[4][6]

The tetrahydrobenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] Understanding the tautomeric behavior of these systems is therefore critical for designing molecules with optimal pharmacological profiles. This technical guide provides a comprehensive overview of tautomerism in tetrahydrobenzoxazole and related benzoxazole systems, focusing on the types of tautomerism observed, the experimental and computational methods used for their characterization, and the factors that influence the position of the tautomeric equilibrium.

Principal Tautomeric Equilibria in Benzoxazole Systems

While the core request is for tetrahydrobenzoxazole systems, the available detailed research focuses on the closely related and structurally relevant benzoxazole systems, specifically 2-phenacylbenzoxazoles. The principles and methodologies described are directly applicable to the saturated tetrahydro-analogs.

The primary tautomeric equilibrium observed in 2-substituted benzoxazoles involves three main forms: the ketimine form, the enolimine form, and the enaminone form.[8]

-

Ketimine Form (K): This form contains a keto group and an imine C=N bond within the oxazole ring system.

-

Enolimine Form (O): This tautomer features an enol group and an exocyclic C=C double bond, with the nitrogen atom of the oxazole ring participating in an intramolecular hydrogen bond with the enolic hydroxyl group.[8]

-

Enaminone Form (E): This form consists of an enamine moiety and a keto group, also stabilized by an intramolecular hydrogen bond.[8]

The equilibrium between these forms is a critical determinant of the molecule's overall properties.

Caption: Tautomeric equilibria in 2-phenacylbenzoxazoles.

Experimental and Computational Protocols for Tautomer Analysis

The elucidation of tautomeric equilibria requires a combination of spectroscopic and computational techniques. In solution, fast proton exchange often leads to averaged signals in NMR spectroscopy, while in the solid state, a single tautomer is typically "locked" in the crystal lattice.[9]

Experimental Workflow

A general workflow for the comprehensive analysis of tautomerism combines solution-state, solid-state, and in-silico methods to build a complete picture of the system's behavior.

Caption: General experimental workflow for tautomerism analysis.

Detailed Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify and quantify the different tautomers present in solution.

-

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[1][10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

Identification: Identify characteristic signals for each tautomer. For example, in 2-phenacylbenzoxazoles, the ketimine form shows a CH₂ signal, while the enolimine form shows a vinyl CH signal and a broad OH signal.[8]

-

Quantification: Use the integral values of well-resolved, non-overlapping peaks corresponding to each tautomer in the ¹H NMR spectrum to determine their molar ratio. The equilibrium constant (KT) can be calculated from this ratio (e.g., KT = [ketimine]/[enolimine]).[8]

-

-

Solid-State NMR (¹³C CPMAS): This technique is used to identify the predominant tautomer in the crystalline state, overcoming the issue of rapid exchange in solution.[8]

3.2.2 UV-Visible Spectroscopy

-

Objective: To study the effect of solvent polarity on the tautomeric equilibrium.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, DMSO).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).

-

Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. A shift in λmax or the appearance of new bands with changing solvent polarity indicates a shift in the tautomeric equilibrium.[11][12] The presence of an isosbestic point suggests a two-component equilibrium.

-

3.2.3 X-ray Crystallography

-

Objective: To unambiguously determine the molecular structure and identify the specific tautomeric form present in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.[13]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).[13]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and atom positions.[13] This provides definitive evidence for the existence of a particular tautomer in the crystal.[14]

-

3.2.4 Computational Chemistry

-

Objective: To calculate the relative stabilities of the different tautomers and to help interpret experimental spectra.

-

Protocol (DFT/ab initio):

-

Structure Building: Build the 3D structures of all possible tautomers in silico.

-

Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[15] Solvent effects can be included using a continuum solvation model (e.g., SMD, PCM).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE or ΔG). The tautomer with the lowest energy is predicted to be the most stable.[8][14]

-

Spectral Simulation: Simulate NMR chemical shifts or UV-Vis spectra for the most stable tautomers to compare with experimental data and aid in spectral assignment.[16]

-

Factors Influencing Tetrahydrobenzoxazole Tautomeric Equilibria

The delicate balance between tautomers is primarily governed by electronic effects of substituents and the surrounding solvent environment.

Substituent Effects

The electronic nature of substituents on the benzoxazole ring or associated side chains can significantly shift the tautomeric equilibrium. In the case of 2-phenacylbenzoxazoles, electron-donating groups (EDGs) on the phenyl ring stabilize the ketimine tautomer, while electron-withdrawing groups (EWGs) favor the enolimine form.[8]

This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for substituted aromatic compounds. A linear relationship has been demonstrated between the negative logarithm of the tautomeric equilibrium constant (pKT) and the Hammett substituent constant (σ).[8]

Caption: Influence of substituent electronic effects.

Table 1: Substituent Effect on Tautomeric Equilibrium of 2-Phenacylbenzoxazoles in CDCl₃

| Substituent (p-position) | Hammett Constant (σp) | KT = [Ketimine]/[Enolimine] | pKT |

|---|---|---|---|

| NMe₂ | -0.83 | 1.86 | -0.27 |

| OMe | -0.27 | 0.43 | 0.37 |

| Me | -0.17 | 0.33 | 0.48 |

| H | 0.00 | 0.25 | 0.60 |

| Cl | 0.23 | 0.15 | 0.82 |

| NO₂ | 0.78 | 0.05 | 1.30 |

(Data adapted from reference[8])

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO): These solvents can stabilize more polar tautomers. For many systems, they tend to favor the keto form over the enol form.[10]

-

Non-polar Solvents (e.g., Chloroform, Hexane): In these environments, intramolecular hydrogen bonds, which are a key stabilizing feature of the enol form, become more significant. This often leads to a higher proportion of the enol tautomer.[10][12]

-

Polar Protic Solvents (e.g., Methanol): These solvents can compete for hydrogen bonding, potentially disrupting intramolecular H-bonds and stabilizing both tautomers through intermolecular interactions. The net effect can vary depending on the specific system.

Caption: General influence of solvent polarity on tautomerism.

Table 2: Solvent Influence on Tautomeric Equilibria

| Compound System | Solvent Type | Predominant Tautomer | Rationale | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivative | Polar Aprotic (DMSO) | Keto | Stabilization of the more polar keto form. | [10] |

| 1,3,4-Thiadiazole Derivative | Non-Polar (Chloroform) | Enol | Stabilization via intramolecular hydrogen bonding. | [10] |

| 1,3,4-Thiadiazole Derivative | Polar Protic | Enol | Predominance of the enol form in polar solvents. | [12] |

| 1,3,4-Thiadiazole Derivative | Non-Polar | Keto | Bands characteristic of keto tautomers observed. |[12] |

Relevance in Drug Development

The ability of a molecule to exist as multiple tautomers has significant consequences for drug design. Different tautomers can exhibit distinct:

-

Receptor Binding: One tautomer may fit into a receptor's binding pocket more favorably than another, leading to differences in potency.

-

ADME Properties: Changes in polarity and H-bonding capacity between tautomers can alter absorption, distribution, metabolism, and excretion profiles.

-

Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.[4]

Therefore, a thorough understanding and, where possible, control of the tautomeric equilibrium in tetrahydrobenzoxazole systems are essential for developing safe and effective therapeutic agents. The presence of different tautomers can also have implications for patent law and the novelty of chemical entities.

Conclusion

Tautomerism in tetrahydrobenzoxazole and related benzoxazole systems is a complex phenomenon governed by a subtle interplay of electronic and environmental factors. The equilibrium between ketimine, enolimine, and enaminone forms can be systematically investigated using a suite of modern analytical techniques, including NMR, UV-Vis, and X-ray crystallography, complemented by computational modeling. For medicinal chemists and drug development professionals, appreciating the dynamic nature of these scaffolds is not merely an academic exercise but a practical necessity for the rational design of new chemical entities with optimized pharmacological properties. The ability to predict and control tautomeric preferences will continue to be a valuable tool in the quest for novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Role of different tautomers in the base-pairing abilities of some of the vital antiviral drugs used against COVID-19 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole and isoxazole scaffolds are prominent heterocyclic motifs in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The partially saturated tetrahydrobenzoxazole ring system, combined with a carboxylic acid function, presents a unique chemical entity with potential for novel biological interactions. This document outlines a proposed initial biological screening cascade for 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, detailing relevant experimental protocols and hypothetical data presentation based on activities observed in analogous compounds.

Anticipated Biological Activities and Screening Strategy

Based on the known biological profiles of related heterocyclic compounds, the initial screening of this compound should focus on three primary areas: antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the proposed experimental workflows and methodologies for each screening paradigm.

Experimental Workflow: Initial Biological Screening

Caption: A general workflow for the initial biological evaluation of a novel chemical entity.

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzoxazole derivatives have shown promise in this area.

Data Presentation: Antimicrobial Activity

The initial antimicrobial screening results for analogous compounds are summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter.

| Microorganism | Strain (Example) | Compound Class | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Benzoxazole Derivative | 16 - 64 | Ciprofloxacin | 0.25 - 1 |

| Bacillus subtilis | ATCC 6633 | Benzoxazole Derivative | 8 - 32 | Ciprofloxacin | 0.125 - 0.5 |

| Escherichia coli | ATCC 25922 | Benzoxazole Derivative | >128 | Ciprofloxacin | 0.015 - 0.125 |

| Pseudomonas aeruginosa | ATCC 27853 | Benzoxazole Derivative | >128 | Ciprofloxacin | 0.25 - 4 |

| Candida albicans | ATCC 90028 | Benzoxazole Derivative | 32 - 128 | Fluconazole | 0.25 - 2 |

| Aspergillus niger | ATCC 16404 | Benzoxazole Derivative | 64 - 256 | Amphotericin B | 0.5 - 2 |

Note: Data is hypothetical and based on activities of various benzoxazole derivatives reported in the literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Test compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well plate. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: A bacterial or fungal suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The standardized inoculum is added to each well containing the compound dilutions.

-

Controls:

-

Growth Control: Well with broth and inoculum, but no test compound.

-

Sterility Control: Well with broth only.

-

Positive Control: Wells with a standard antibiotic at known effective concentrations.

-

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Benzoxazole and isoxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

Data Presentation: Anti-inflammatory Activity

The following table summarizes potential anti-inflammatory activities based on related compounds, focusing on the inhibition of key inflammatory mediators.

| Target | Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nitric Oxide (iNOS) | Griess Assay | RAW 264.7 | 5 - 25 | Dexamethasone | 0.1 - 1 |

| TNF-α | ELISA | RAW 264.7 | 10 - 50 | Dexamethasone | 0.01 - 0.1 |

| IL-6 | ELISA | RAW 264.7 | 15 - 60 | Dexamethasone | 0.05 - 0.5 |

| COX-2 | Enzyme Inhibition Assay | Cell-free | 1 - 10 | Celecoxib | 0.05 - 0.2 |

Note: Data is hypothetical and based on activities of various heterocyclic anti-inflammatory compounds.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common primary screen for anti-inflammatory activity, measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound stock solution

-

Griess Reagent

-

Sodium nitrite standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour. A vehicle control (e.g., DMSO) is included.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess Reagent is added to the supernatant.

-

Absorbance Reading: The plate is incubated at room temperature for 15 minutes, and the absorbance is measured at 540 nm.

-

Quantification: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Signaling Pathway: LPS-induced Pro-inflammatory Response

Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.

Anticancer Activity Screening

The benzoxazole core is present in several compounds with demonstrated anticancer activity. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a critical step.

Data Presentation: Anticancer Activity

A summary of hypothetical cytotoxic activity against representative cancer cell lines is provided below. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Breast Cancer | 10 - 50 | Doxorubicin | 0.1 - 1 | | HCT116 | Colon Cancer | 15 - 75 | 5-Fluorouracil | 1 - 10 | | A549 | Lung Cancer | 20 - 100 | Cisplatin | 1 - 5 | | HeLa | Cervical Cancer | 12 - 60 | Doxorubicin | 0.05 - 0.5 |

Note: Data is hypothetical and based on activities of various heterocyclic anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Logical Flow: From Cytotoxicity to Mechanism of Action

Caption: A logical progression for investigating the anticancer mechanism of a hit compound.

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound. Although direct experimental data for this specific compound is currently lacking, the proposed methodologies and the data from related benzoxazole and isoxazole derivatives suggest that it is a promising candidate for evaluation as an antimicrobial, anti-inflammatory, and/or anticancer agent. The detailed protocols and data presentation formats provided herein are intended to guide researchers in designing and executing a robust preliminary investigation into the pharmacological potential of this novel heterocyclic compound. Positive results from these initial screens would warrant further investigation into the mechanism of action and potential for lead optimization.

In vitro evaluation of novel tetrahydrobenzoxazole compounds

An In-Depth Technical Guide on the In Vitro Evaluation of Novel Benzoxazole Compounds

Introduction